molecular formula C18H19NO6 B2474760 3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 854002-44-1

3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No. B2474760
CAS RN: 854002-44-1
M. Wt: 345.351
InChI Key: PSBCZSCWTJUJQU-UHFFFAOYSA-N
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Description

3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one, also known as DMDBIO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Environmental Impact and Degradation of Dioxins : A study by Altarawneh et al. (2009) focused on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), highlighting the complex routes and the significant role chlorination patterns of precursors play in the final congener profiles of PCDD/F emissions. This research provides insight into how similar compounds might behave in environmental settings (Altarawneh et al., 2009).

  • Antioxidant Capacity and Reaction Pathways : Ilyasov et al. (2020) and Munteanu & Apetrei (2021) reviewed methods for determining antioxidant activity, including the ABTS/PP decolorization assay and various tests based on the transfer of a hydrogen atom or an electron. These studies provide frameworks for evaluating the antioxidant properties of compounds, which could be relevant for assessing the biological activities of similar chemical structures (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

  • Synthesis and Pharmacological Evaluation of Related Compounds : Research by Raut et al. (2020) on the synthesis and evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the ongoing interest in developing therapeutics based on complex organic structures. This study exemplifies how derivatives of specific chemical structures can be synthesized and evaluated for their medicinal properties (Raut et al., 2020).

properties

IUPAC Name

3-(2,4-dimethoxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-21-10-5-7-12(14(9-10)23-3)19-17-11-6-8-13(22-2)16(24-4)15(11)18(20)25-17/h5-9,17,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBCZSCWTJUJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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